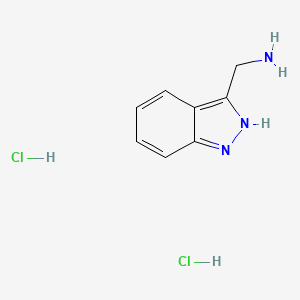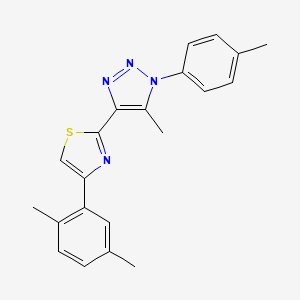
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound's synthesis involves intricate chemical processes, including the use of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and related derivatives. These processes are instrumental in understanding the chemical foundation and potential functionalities of the compound. Notably, a study highlighted the dopamine agonist properties of related N-alkyl derivatives, indicating a methodological basis for synthesizing compounds with similar chemical structures and potential bioactivities (Jacob et al., 1981).
Molecular Structure Analysis
The detailed molecular structure of related compounds has been elucidated through comprehensive analyses, including X-ray diffraction and density functional theory (DFT). These studies provide insight into the atomic arrangement, bond lengths, angles, and overall geometry, essential for understanding the chemical behavior and reactivity of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide. An example includes the analysis of a related quinoline derivative, demonstrating significant antimicrobial activity and a detailed molecular structure (Bai et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound are characterized by their complexity and specificity. The compound's reactivity, including its participation in Pd(II)-catalyzed intramolecular diamination of alkynes, highlights its versatility in chemical synthesis and modification. Such reactions are pivotal for creating structurally diverse and biologically active derivatives (Ha et al., 2015).
科学的研究の応用
Dopamine Agonist Properties
Research has explored the dopamine-like abilities of related tetrahydroquinoline derivatives, indicating potential applications in understanding dopamine pathways and developing therapies for conditions involving dopamine dysregulation. For instance, a study found that certain tetrahydroisoquinoline derivatives exhibit dopamine-like activity, suggesting implications for antidepressant agent development (Jacob et al., 1981)[https://consensus.app/papers/dopamine-agonist-properties-jacob/4b73f774605d503bb16915ef58056d4c/?utm_source=chatgpt].
Ocular Hypotensive Action
Tetrahydroquinoline analogs have been investigated for their ocular hypotensive action, indicating potential applications in treating conditions like glaucoma. One study found that specific tetrahydroquinoline derivatives show significant reduction in intraocular pressure, highlighting their therapeutic potential (Pamulapati & Schoenwald, 2011)[https://consensus.app/papers/action-tetrahydroquinoline-analog-rabbit-evaluation-pamulapati/baff1005abdf50ca85515dffbe955f53/?utm_source=chatgpt].
Synthesis and Binding Evaluation
The synthesis and evaluation of tetrahydroisoquinoline derivatives as dopamine receptor ligands have been a focus of research, demonstrating their potential in developing treatments for neurological disorders. Research into dopaminergic tetrahydroisoquinolines has shown their ability to bind to dopamine receptors, indicating their relevance in studying dopaminergic signaling and potential therapeutic applications (Andreu et al., 2002)[https://consensus.app/papers/syntheses-dopaminergic-andreu/4f91df8103f15a4887499925f4701607/?utm_source=chatgpt].
Antibiotic Properties
Studies have also identified tetrahydroquinoline derivatives with significant biological activity against bacteria and fungi, suggesting their potential as antibiotic agents. For example, a new tetrahydroquinoline antibiotic, helquinoline, was isolated from Janibacter limosus, showing high biological activity (Asolkar et al., 2004)[https://consensus.app/papers/helquinoline-tetrahydroquinoline-janibacter-limosus-asolkar/2c9e5d5af6a65f0aa150c33ffc8ea45d/?utm_source=chatgpt].
Anticancer Activity
The role of tetrahydroisoquinoline derivatives in targeting topoisomerase I and exhibiting potent cytotoxic activity has been researched, indicating their potential in cancer therapy. A study on isoquino[4,3-c]cinnolin-12-ones showed significant anticancer activity, underscoring the therapeutic potential of tetrahydroquinoline derivatives (Ruchelman et al., 2004)[https://consensus.app/papers/11hisoquino43ccinnolin12ones-anticancer-agents-ruchelman/d8b070d5082f51d4a3d02c730ea74d10/?utm_source=chatgpt].
特性
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUOLMAXVDSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)
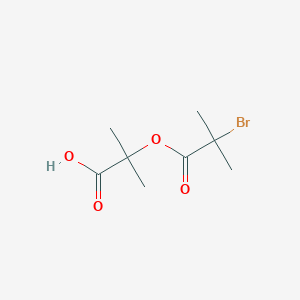
![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)
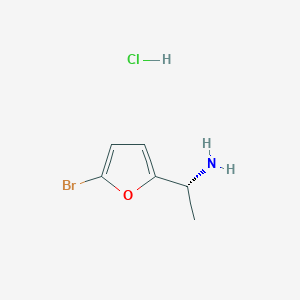

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)
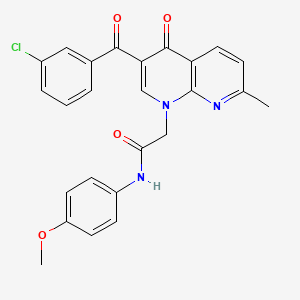
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
